molecular formula C10H11NO4 B4889896 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4889896
M. Wt: 209.20 g/mol
InChI Key: DXIMXKNZIUAAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as HMA-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it has been suggested that 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can reduce tumor growth and improve the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include its relatively low potency and limited solubility in water.

Future Directions

There are several future directions for the study of 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One potential direction is the development of more potent derivatives of 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione that can be used for the treatment of cancer and other diseases. Another potential direction is the exploration of the environmental applications of 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, such as its use as a sensor for the detection of pollutants in water. Additionally, further studies are needed to elucidate the mechanism of action of 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its potential interactions with other signaling pathways.
In conclusion, 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has shown promising potential for various applications in medicinal chemistry, materials science, and environmental science. While more research is needed to fully understand its mechanism of action and potential applications, 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione represents a promising avenue for future scientific research.

Synthesis Methods

1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized through a multi-step process that involves the reaction of 5,6,7,8-tetrahydro-4H-thiazolo[5,4-d][1,3]thiazin-2-amine with formaldehyde and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione.

Scientific Research Applications

1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In materials science, 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used as a sensor for the detection of heavy metal ions in water.

properties

IUPAC Name

4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-9-2-3-10(4-12,15-9)6-5(9)7(13)11-8(6)14/h2-3,5-6,12H,4H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIMXKNZIUAAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)(C3C2C(=O)NC3=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(hydroxymethyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

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